Crystallographically Validated HSP90α N-Terminal Domain Binding with Defined Occupancy (Fr13425 / A1AYO)
4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (designated Fr13425 or A1AYO) was identified as a confirmed HSP90α N-terminal domain binder from a crystallographic screen of 800 structurally diverse fragments [1]. In contrast to 4-(imidazol-1-yl)aniline and other non-halogenated imidazole fragments, which were not reported as hits in this screen, the 4,5-dichloro substitution enabled specific binding to the ATP-binding pocket [2].
| Evidence Dimension | Binding site occupancy and ligand efficiency (PanDDA analysis) |
|---|---|
| Target Compound Data | Average occupancy: 0.845 (instances A_302: 0.86, A_301: 0.83); Real space correlation coefficient: 0.971/0.967; Resolution: 2.15 Å |
| Comparator Or Baseline | 4-(imidazol-1-yl)aniline (CAS 2221-00-3): Not identified as an HSP90α binder in the same 800-fragment crystallographic screen |
| Quantified Difference | Occupancy difference: Target compound = 0.845 average occupancy vs. comparator = 0.0 (no binding detected) |
| Conditions | X-ray crystallography of human HSP90α N-terminal domain (PDB 7HBA); PanDDA multi-dataset analysis; 738 crystals processed |
Why This Matters
Procurement of this specific compound is essential for HSP90-targeted fragment-based drug discovery programs, as the non-halogenated analog fails to produce detectable binding in the same crystallographic assay.
- [1] RCSB PDB. 7HBA: PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with Fr13425. 2024. doi:10.2210/pdb7hba/pdb View Source
- [2] Huang L, Wang W, Zhu Z, Li Q, Li M, Zhou H, Xu Q, Wen W, Wang Q, Yu F. Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ. 2025;12:177-187. doi:10.1107/S2052252524012247 View Source
